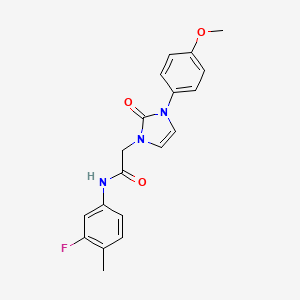

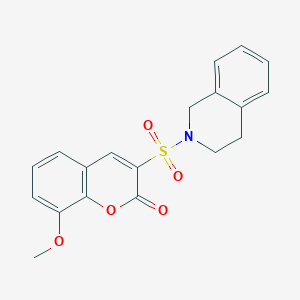

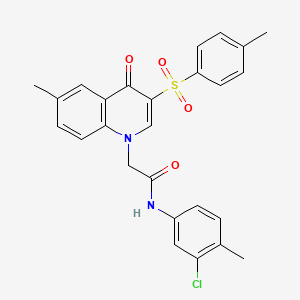

N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide and related compounds typically involves multiple steps including cross-coupling reactions and cyclization processes. For example, compounds with similar structures have been synthesized using Sonogashira cross-coupling and subsequent cyclization steps. These processes require precise conditions to achieve high yields and purity (Durgadas, Mukkanti, & Pal, 2013).

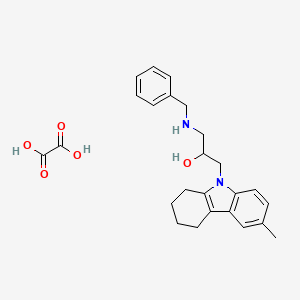

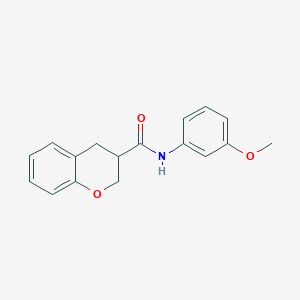

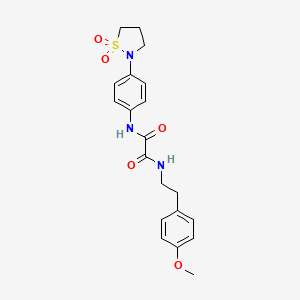

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques including IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These techniques provide detailed information on the molecular framework, confirming the presence of functional groups and the overall molecular architecture essential for their biological activity and chemical properties (Durgadas, Mukkanti, & Pal, 2013).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions due to their active functional groups. For instance, the acetamide group can undergo hydrolysis, while the chloro and methyl groups on the phenyl ring can participate in electrophilic substitution reactions. The presence of a quinoline moiety adds to its reactivity, making it a candidate for nucleophilic substitution reactions and potential antiviral or anticancer activities as seen in similar compounds (Ghosh et al., 2008).

Scientific Research Applications

Synthesis and Structural Studies

A variety of compounds with a core structure similar to N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide have been synthesized for various applications. For instance, the synthesis of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide was achieved, exploring their potential as gel formers and for the formation of crystalline salts with mineral acids. The structural aspects of these compounds were studied in detail, revealing their interactions with different acids and their ability to form host–guest complexes with enhanced fluorescence properties (Karmakar et al., 2007).

Antituberculosis Activity

Compounds bearing the quinazoline moiety, such as the synthesized N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its analogs, have been investigated for their anti-tuberculosis activities. The structural confirmation through X-ray diffraction and the comparison of optimized geometric parameters with experimental values underscore the potential of these compounds in antituberculosis research (Bai et al., 2011).

Insecticidal Applications

Pyridine derivatives, including compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, have demonstrated significant insecticidal activity, particularly against the cowpea aphid, Aphis craccivora. The synthesis and evaluation of these compounds highlight their potential as more effective alternatives to conventional insecticides (Bakhite et al., 2014).

Antifungal Agents

Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share functional groups with N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, has uncovered their potential as broad-spectrum antifungal agents. These compounds have shown activity against various fungal species, including Candida and Aspergillus, highlighting their therapeutic potential in antifungal drug development (Bardiot et al., 2015).

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4S/c1-16-4-9-20(10-5-16)34(32,33)24-14-29(23-11-6-17(2)12-21(23)26(24)31)15-25(30)28-19-8-7-18(3)22(27)13-19/h4-14H,15H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHSTXPOVKKDMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2480422.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)